molecular formula C14H17NO3 B555866 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline CAS No. 16357-59-8

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Cat. No.: B555866
CAS No.: 16357-59-8
M. Wt: 247.29 g/mol
InChI Key: GKQLYSROISKDLL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is a stable and readily available reagent primarily used in the synthesis of amides and peptides. It is known for its high yield in peptide synthesis and is soluble in an aqueous medium containing organic solvents but insoluble in water .

Biochemical Analysis

Biochemical Properties

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline is known to interact with various enzymes and proteins. It has been reported to irreversibly inactivate α-adrenergic receptors, muscarinic cholinergic receptors, and serotonergic receptors . It enables the coupling of acylamino acids with amino acid esters in high yield and without racemization .

Cellular Effects

The effects of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline on cells are primarily related to its ability to irreversibly block certain receptors. For instance, it has been shown to irreversibly block central dopamine receptors . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline involves irreversible binding to certain receptors, leading to their inactivation . This includes α-adrenergic receptors, muscarinic cholinergic receptors, and serotonergic receptors . The irreversible nature of this binding means that the receptors cannot be reactivated, leading to long-term changes in cell function.

Dosage Effects in Animal Models

It has been used in studies involving rats, where it was shown to have significant effects on dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline involves the reaction of quinoline with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an organic solvent like chloroform, followed by evaporation and recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis.

    N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric properties.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble coupling agent.

Uniqueness

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is unique due to its high reactivity and stability. Unlike other coupling agents, it provides high yields without racemization, making it ideal for synthesizing peptides with precise stereochemistry .

Properties

IUPAC Name

ethyl 2-ethoxy-2H-quinoline-1-carboxylate
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InChI

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKQLYSROISKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
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DSSTOX Substance ID

DTXSID50871969
Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Molecular Weight

247.29 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name EEDQ
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Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139893
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

16357-59-8
Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Record name 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester
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Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Record name Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate
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Record name 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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